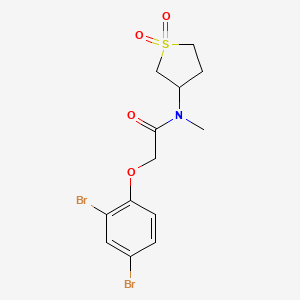
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, also known as DBPA, is a synthetic compound that has gained attention in scientific research due to its potential as an effective herbicide and fungicide. This compound has a unique chemical structure that allows it to selectively target certain plant and fungal species, making it a promising alternative to traditional chemical pesticides. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves the reaction of 2,4-dibromophenol with N-methylacetamide in the presence of a base to form 2-(2,4-dibromophenoxy)-N-methylacetamide. This intermediate is then reacted with 1,1-dioxothiolane-3-carbonyl chloride to form the final product.
Starting Materials
2,4-dibromophenol, N-methylacetamide, Base (e.g. sodium hydroxide), 1,1-dioxothiolane-3-carbonyl chloride
Reaction
Step 1: Dissolve 2,4-dibromophenol in a suitable solvent (e.g. dichloromethane) and add a base (e.g. sodium hydroxide) to the solution., Step 2: Add N-methylacetamide to the reaction mixture and stir at room temperature for several hours., Step 3: Extract the product, 2-(2,4-dibromophenoxy)-N-methylacetamide, from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 4: Dissolve 2-(2,4-dibromophenoxy)-N-methylacetamide in a suitable solvent (e.g. dichloromethane) and add 1,1-dioxothiolane-3-carbonyl chloride to the solution., Step 5: Stir the reaction mixture at room temperature for several hours., Step 6: Extract the final product, 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 7: Purify the final product using standard techniques (e.g. column chromatography).
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide works by inhibiting the activity of certain enzymes that are essential for the growth and survival of targeted plant and fungal species. Specifically, it inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This results in the disruption of protein synthesis and cell division, ultimately leading to the death of the targeted organism.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has low toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms and should be used with caution in environments where it may come into contact with water sources. 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has also been found to have some anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity, making it a reliable tool for researchers. It is also highly selective in its targeting of certain plant and fungal species, allowing for more precise experiments. However, 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide can be expensive to produce in large quantities and may not be effective against all plant and fungal species, limiting its applicability in certain research contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide. One area of interest is the development of new synthesis methods that are more cost-effective and scalable for commercial use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, particularly in the context of potential therapeutic applications. Finally, there is a need for continued research into the effectiveness of 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide as a herbicide and fungicide, including its potential impact on non-target organisms and the environment.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has shown potential for use as a herbicide and fungicide in agricultural settings. It has been found to be effective against a variety of plant and fungal species, including some that are resistant to traditional chemical pesticides. 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTCEKSAYXQXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide](/img/structure/B2660768.png)
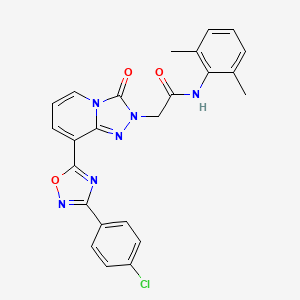
![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)
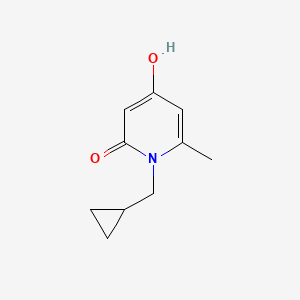



![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)

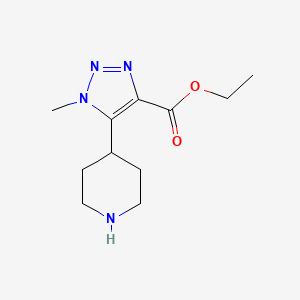
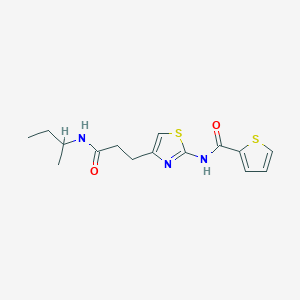
![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)